molecular formula C10H20N2O2 B13516558 3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid

3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid

Cat. No.: B13516558
M. Wt: 200.28 g/mol
InChI Key: OWDUWNJPSRGVID-UHFFFAOYSA-N
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Description

3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid is an organic compound with the molecular formula C10H20N2O2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid typically involves the reaction of 1-ethylpyrrolidine with a suitable propanoic acid derivative. One common method is the alkylation of 1-ethylpyrrolidine with a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1-Ethylpyrrolidin-2-yl)methyl)amino)propanoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-[(1-ethylpyrrolidin-2-yl)methylamino]propanoic acid

InChI

InChI=1S/C10H20N2O2/c1-2-12-7-3-4-9(12)8-11-6-5-10(13)14/h9,11H,2-8H2,1H3,(H,13,14)

InChI Key

OWDUWNJPSRGVID-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCCC(=O)O

Origin of Product

United States

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